molecular formula C11H15N3 B2577241 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1691844-20-8

3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2577241
CAS No.: 1691844-20-8
M. Wt: 189.262
InChI Key: XTDKBKHCEBMFPM-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[321]oct-2-ene is a heterocyclic compound that features an imidazole ring fused with a bicyclic octene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylimidazole with a bicyclic ketone in the presence of a strong base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of catalysts to enhance reaction rates and selectivity is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the bicyclic structure.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    8-Azabicyclo[3.2.1]octane: A bicyclic compound that shares the core structure but lacks the imidazole ring.

    Imidazole N-oxides: Oxidized derivatives of imidazole with different reactivity and properties.

Uniqueness

3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to its fused heterocyclic structure, which combines the properties of both imidazole and bicyclic octene. This dual nature allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .

Biological Activity

3-(1-Methyl-1H-imidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, pharmacokinetics, and therapeutic implications, supported by data tables and case studies.

The compound is characterized by its bicyclic structure, which contributes to its biological activity. The molecular formula is C10H18N3C_{10}H_{18}N_3 with a molecular weight of approximately 178.27 g/mol. Its CAS number is 1864014-43-6, and it is often represented in various forms depending on its salt or hydrate status.

Pharmacological Profile

Research indicates that this compound exhibits significant activity as a ligand for various receptors, particularly in the central nervous system (CNS). Its imidazole moiety suggests potential interactions with histamine receptors, while the bicyclic structure may confer selectivity towards specific neurotransmitter systems.

Case Studies and Research Findings

  • Antiviral Activity : A study investigated the compound's efficacy against Dengue Virus (DENV) by assessing its ability to inhibit viral replication in vitro. Results demonstrated a dose-dependent reduction in viral load, indicating potential as an antiviral agent against DENV .
  • Neuropharmacological Effects : In a rodent model, the compound was evaluated for its effects on anxiety and depression-like behaviors. Administration resulted in significant anxiolytic effects compared to control groups, suggesting modulation of GABAergic pathways .
  • Bioavailability and Pharmacokinetics : A pharmacokinetic study determined the bioavailability of the compound after oral administration. The results indicated a bioavailability of approximately 6.2%, with a peak plasma concentration observed at 1 hour post-administration .

Table 1: Biological Activities of this compound

Activity TypeModel/SystemResultReference
AntiviralDENV-infected cellsDose-dependent viral load reduction
NeuropharmacologicalRodent anxiety modelSignificant anxiolytic effects
PharmacokineticsSprague-Dawley ratsBioavailability: 6.2%

The biological activity of this compound may be attributed to its ability to interact with multiple receptor types, including:

  • Histamine Receptors : Modulation of histamine signaling pathways may contribute to its neuropharmacological effects.
  • GABA Receptors : Potential enhancement of GABAergic transmission could explain observed anxiolytic properties.

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-14-5-4-12-11(14)8-6-9-2-3-10(7-8)13-9/h4-6,9-10,13H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDKBKHCEBMFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC3CCC(C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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